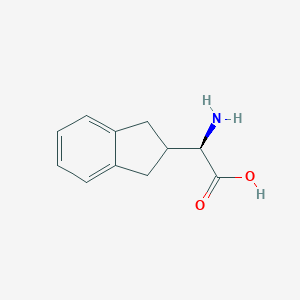

(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Vue d'ensemble

Description

L'acide alpha-amino-2-indanacétique est un composé organique appartenant à la classe des alpha-aminoacides. Il se caractérise par la présence d'un groupe amino lié au carbone alpha, qui est également lié à un cycle indane et à un groupe acide carboxylique. Ce composé se distingue par sa structure unique, qui combine les propriétés des aminoacides et des dérivés de l'indane.

Voies de synthèse et conditions réactionnelles :

Réaction de Hell–Volhard–Zelinskii : Cette méthode implique la bromation d'un acide carboxylique à l'aide de brome et de tribromure de phosphore, suivie d'une substitution par de l'ammoniac pour donner l'alpha-aminoacide.

Synthèse de l'amidomalonate : Cette approche commence par la conversion du diéthyl acétamidomalonate en ion énolate à l'aide d'une base, suivie d'une alkylation avec un halogénure d'alkyle primaire.

Amination réductrice : Cette méthode implique la réaction d'un alpha-cétoacide avec de l'ammoniac et un agent réducteur tel que le borohydrure de sodium pour produire l'alpha-aminoacide.

Méthodes de production industrielle : Les méthodes de production industrielle des alpha-aminoacides impliquent généralement des versions à grande échelle des voies de synthèse mentionnées ci-dessus, avec des optimisations pour le rendement, la pureté et la rentabilité.

Types de réactions :

Oxydation : L'acide alpha-amino-2-indanacétique peut subir des réactions d'oxydation, impliquant généralement des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Le groupe amino peut participer à des réactions de substitution, souvent facilitées par des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Halogénures d'alkyle, chlorures d'acyle.

Principaux produits :

Oxydation : Dérivés oxydés du cycle indane.

Réduction : Formes réduites du groupe acide carboxylique.

Substitution : Dérivés substitués au niveau du groupe amino.

Applications de la recherche scientifique

L'acide alpha-amino-2-indanacétique a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme unité de construction dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour son rôle dans la synthèse des protéines et les voies métaboliques.

Médecine : Recherché pour ses applications thérapeutiques potentielles en raison de sa structure et de ses propriétés uniques.

Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action de l'acide alpha-amino-2-indanacétique implique son interaction avec diverses cibles moléculaires et voies. En tant qu'aminoacide, il peut être incorporé dans les peptides et les protéines, influençant ainsi leur structure et leur fonction. Le cycle indane peut également interagir avec des récepteurs ou des enzymes spécifiques, modulant leur activité .

Composés similaires :

Phénylalanine : Un alpha-aminoacide essentiel avec une chaîne latérale benzyle.

Tyrosine : Similaire à la phénylalanine, mais avec un groupe hydroxyle sur la chaîne latérale benzyle.

Tryptophane : Contient un cycle indole, ce qui le rend structurellement similaire aux dérivés de l'indane.

Unicité : L'acide alpha-amino-2-indanacétique est unique en raison de la présence du cycle indane, qui confère des propriétés chimiques et biologiques distinctes par rapport aux autres alpha-aminoacides .

Applications De Recherche Scientifique

Alpha-Amino-2-Indanacetic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in protein synthesis and metabolic pathways.

Medicine: Investigated for potential therapeutic applications due to its unique structure and properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of Alpha-Amino-2-Indanacetic Acid involves its interaction with various molecular targets and pathways. As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function. The indane ring may also interact with specific receptors or enzymes, modulating their activity .

Comparaison Avec Des Composés Similaires

Phenylalanine: An essential alpha-amino acid with a benzyl side chain.

Tyrosine: Similar to phenylalanine but with a hydroxyl group on the benzyl side chain.

Tryptophan: Contains an indole ring, making it structurally similar to indane derivatives.

Uniqueness: Alpha-Amino-2-Indanacetic Acid is unique due to the presence of the indane ring, which imparts distinct chemical and biological properties compared to other alpha-amino acids .

Activité Biologique

(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as BD39038, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- CAS Number : 181227-46-3

- InChI Key : DQZVJYBPLUQKJY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with various biological targets. It is suggested that this compound may exhibit neurotransmitter-like properties, influencing pathways related to neurotransmission and neuroprotection.

1. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. For instance, studies have shown that it can mitigate neuronal damage in models of neurodegenerative diseases by modulating glutamatergic signaling pathways.

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest it may exhibit activity against certain bacterial strains. In vitro studies have tested its efficacy against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

| Bacterial Strain | Inhibition Zone (mm) | Reference Compound | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 12–16 | Gentamycin | 19 |

| Escherichia coli | 10–18 | Ciprofloxacin | 22 |

| Listeria monocytogenes | 10–18 | Fluconazole | 28 |

3. Antitumor Potential

Emerging evidence suggests that this compound may possess antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, although further studies are needed to elucidate the underlying mechanisms.

Case Studies

A notable study focused on the compound's effects on neuronal cells exposed to oxidative stress conditions. The results indicated that treatment with this compound significantly reduced cell death and apoptosis markers compared to untreated controls. This suggests a potential role in protecting against oxidative damage in neurodegenerative contexts.

Propriétés

IUPAC Name |

(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDHMDVRURNAHL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC2=CC=CC=C21)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.